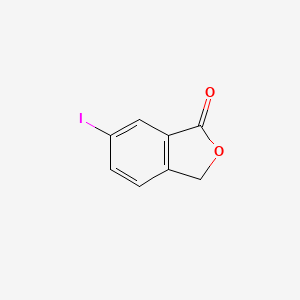

6-碘-3H-异苯并呋喃-1-酮

描述

6-Iodo-3H-isobenzofuran-1-one (IBO) is an organic compound that has gained attention in scientific research due to its diverse applications in various fields including medicinal chemistry, biochemistry, and material science. It has a molecular formula of C8H5IO2 and a molecular weight of 260.03 .

Synthesis Analysis

The synthesis of 6-Iodo-3H-isobenzofuran-1-one involves multi-step reactions with 3 steps . The specific details of the synthesis process are not available in the search results.Molecular Structure Analysis

6-Iodo-3H-isobenzofuran-1-one contains a total of 17 bonds; 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ester (aromatic) .Physical And Chemical Properties Analysis

6-Iodo-3H-isobenzofuran-1-one has a molecular formula of C8H5IO2 and a molecular weight of 260.03 . It contains a total of 16 atoms; 5 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 1 Iodine atom .科学研究应用

碘环化和合成应用

重新审视了邻炔基苯甲酰胺(包括与“6-碘-3H-异苯并呋喃-1-酮”类似的化合物)的碘环化,显示出通过酰胺氧环化的偏好,导致形成异苯并呋喃-1(3H)-亚胺和 1H-异色烯-1-亚胺,而不是内酰胺。对理解的这种调整对旨在获得复杂杂环结构的合成路线具有影响 (Schlemmer 等人,2012)。

新型合成方法

已经通过碘促进级联环化开发了 2-碘-螺[茚满-1,1'-异苯并呋喃]-3'-酮的新型合成方法,展示了碘在温和条件下促进复杂环化反应的多功能性 (Zhu 等人,2012)。类似地,已经建立了通过 2-炔基苯甲酸的碘内酯化合成碘化异苯并呋喃酮和异色烯酮的创新方案,展示了离子液体对这种环化的区域化学结果的影响 (Mancuso 等人,2017)。

分子结构分析和抗氧化活性

已经研究了新型衍生物的结构,例如 3-((5-甲基吡啶-2-基)氨基)异苯并呋喃-1(3H)-酮,将实验技术与理论研究相结合以分析其分子特性,包括抗氧化活性和 DNA 结合能力。这种多方面的研究方法强调了结构分析在理解此类化合物的生物学相关性中的重要性 (Yılmaz 等人,2020)。

串联催化和绿色化学

高效串联 [Pd]-催化已应用于异苯并呋喃-1(3H)-酮的合成,说明了广泛的底物范围和在环境友好条件下合成药理学相关化合物的潜力 (Mahendar & Satyanarayana,2016)。

生物活性和应用

对 3-(2-芳基-2-氧代乙基)异苯并呋喃-1(3H)-酮的细胞毒活性进行了研究,突出了它们对白血病癌细胞系的潜力,展示了异苯并呋喃-1-酮衍生物在药物化学和药物开发中的相关性 (Maia 等人,2016)。

安全和危害

The safety data sheet for 6-Iodo-3H-isobenzofuran-1-one advises avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

Dihydroisobenzofuran heterocycle, a structural motif found in 6-Iodo-3H-isobenzofuran-1-one, is found in a number of medications with anti-tumour, anti-diabetic, and antibacterial activities. It is also found in a slew of natural substances, most notably fungus metabolites, which have been shown to possess credible radical scavenging activity . This suggests that 6-Iodo-3H-isobenzofuran-1-one could potentially serve as a template for new semisynthetic antioxidants .

作用机制

Target of Action

Isobenzofuranones, a class of compounds to which 6-iodo-3h-isobenzofuran-1-one belongs, have been found to exhibit antifungal and antioomycete activities . They inhibit the growth of various microorganisms, including Fusarium oxysporum, Alternaria alternata, Pythium aphanidermatum, and Phytophthora capsici .

Mode of Action

Related isobenzofuranones have been found to interrupt respiration and cause electrolyte leakage due to cell membrane damage . This suggests that 6-Iodo-3H-isobenzofuran-1-one might interact with its targets in a similar manner, leading to disruption of essential cellular processes.

Biochemical Pathways

The observed antifungal and antioomycete activities suggest that it may interfere with the metabolic pathways essential for the growth and survival of these organisms .

Result of Action

The result of the action of 6-Iodo-3H-isobenzofuran-1-one is the inhibition of growth in certain microorganisms, as evidenced by its antifungal and antioomycete activities . It causes damage to the cell membrane, leading to electrolyte leakage and interrupted respiration . These effects disrupt essential cellular processes, thereby inhibiting the growth of the organisms.

属性

IUPAC Name |

6-iodo-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWUNKJJSAKJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)I)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428314 | |

| Record name | 6-Iodophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-3H-isobenzofuran-1-one | |

CAS RN |

53910-10-4 | |

| Record name | 6-Iodophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

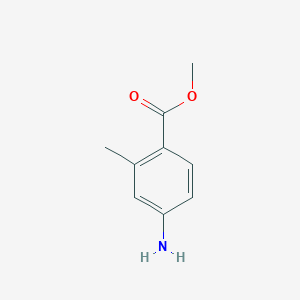

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid](/img/structure/B1312884.png)

![4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B1312904.png)